

Global Prevalence of Moniliformin Contamination in Maize: A Technical Guide

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Compound of Interest

Compound Name: *Moniliformin*

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Executive Summary

Moniliformin (MON), a mycotoxin produced by various *Fusarium* species, is a significant contaminant of maize worldwide, posing a potential threat to human and animal health. This technical guide provides a comprehensive overview of the global prevalence of **moniliformin** contamination in maize, details analytical methodologies for its detection, and elucidates its primary mechanism of toxicity. Quantitative data from numerous international studies have been compiled to offer a region-specific understanding of contamination levels. Detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are provided to aid in the monitoring and research of this mycotoxin. Furthermore, the molecular signaling pathway of **moniliformin**-induced cardiotoxicity is visualized to support toxicological studies and the development of potential therapeutic interventions.

Global Prevalence of Moniliformin in Maize

Moniliformin contamination in maize is a global issue, with significant variations in prevalence and concentration across different geographical regions. The following tables summarize quantitative data from various studies, providing insights into the extent of contamination worldwide.

Table 1: Prevalence of **Moniliformin** Contamination in Maize in Africa

Country/ Region	Year(s) of Sampling	No. of Samples	Positive Samples (%)	Concentr ation Range (µg/kg)	Mean/Me dian Concentr ation (µg/kg)	Referenc e(s)
South Africa	1991	-	-	up to 2,730	-	[1]
South Africa	2016-2017	-	0%	Not Detected	-	[2]
Gambia	1991	-	-	up to 3,160	-	[1]
Ethiopia	2024	-	96%	3.27 - 4,410	Mean: 1,006	
Southern Africa	1985	-	-	up to 645,000 (in inoculated maize)	-	[3]

Table 2: Prevalence of **Moniliformin** Contamination in Maize in the Americas

Country/ Region	Year(s) of Sampling	No. of Samples	Positive Samples (%)	Concentr ation Range (µg/kg)	Mean/Me dian Concentr ation (µg/kg)	Referenc e(s)
USA	-	-	-	-	-	
Argentina	2001	18	-	Some F. subglutina ns strains produced MON in culture	-	
Brazil (São Paulo)	2003	22 (corn), 68 (corn products)	0%	Not Detected	-	

Table 3: Prevalence of **Moniliformin** Contamination in Maize in Asia

Country/ Region	Year(s) of Sampling	No. of Samples	Positive Samples (%)	Concentr ation Range (µg/kg)	Mean/Me dian Concentr ation (µg/kg)	Referenc e(s)
China	2019	200 (maize silage)	44.5%	-	Median: <25	[4]
South Korea	2025	-	80%	-	Mean: 100.8	[5]

Table 4: Prevalence of **Moniliformin** Contamination in Maize in Europe

Country/ Region	Year(s) of Sampling	No. of Samples	Positive Samples (%)	Concentr ation Range (µg/kg)	Mean/Me dian Concentr ation (µg/kg)	Referenc e(s)
Italy (North- West)	2008-2011	108	93%		-	[1]
Italy (Northern)	2018	-	95.1%	-	-	[6] [7]
Germany (Bavaria)	2014-2015	39 (maize products)	97%	LOD - 847	Mean: 118, Median: 39	
Poland	1991	-	High in visibly damaged samples	4,200 - 399,300 (associated with F. subglutina ns)	-	[1]
Serbia	2018-2021	400	100%	up to 1,742	Mean (2021): 222.7	
UK	1991	36 (maize products)	-	50 - 250	-	[1]

Experimental Protocols for Moniliformin Analysis

Accurate determination of **moniliformin** concentration in maize is crucial for risk assessment and management. The following sections provide detailed methodologies for the two most common analytical techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely used technique for the quantification of **moniliformin**.

2.1.1. Sample Preparation and Extraction

- Grinding: Obtain a representative maize sample and grind to a fine powder (e.g., to pass a 1 mm sieve).
- Extraction:
 - Weigh 25 g of the ground maize sample into a 250 mL Erlenmeyer flask.
 - Add 100 mL of an acetonitrile/water mixture (e.g., 84:16 v/v).
 - Stopper the flask and shake vigorously on a mechanical shaker for 60 minutes.
 - Filter the extract through a fluted filter paper (e.g., Whatman No. 4).

2.1.2. Clean-up

- Solid-Phase Extraction (SPE): Use a strong anion exchange (SAX) SPE cartridge.
 - Conditioning: Condition the SAX cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent.
 - Loading: Load 5 mL of the filtered extract onto the conditioned cartridge.
 - Washing: Wash the cartridge with 5 mL of the extraction solvent, followed by 5 mL of acetonitrile.
 - Elution: Elute the **moniliformin** from the cartridge with a suitable acidic eluent (e.g., 5 mL of 0.1 M HCl in methanol).
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the HPLC mobile phase.
 - Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

2.1.3. HPLC-UV Analysis

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of an ion-pairing agent (e.g., 5 mM tetrabutylammonium hydroxide) adjusted to a specific pH (e.g., pH 5.0 with phosphoric acid) and an organic modifier like methanol or acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection: UV detection at 229 nm.
- Quantification: Prepare a calibration curve using **moniliformin** standards of known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of **moniliformin**, making it suitable for detecting low contamination levels.

2.2.1. Sample Preparation and Extraction

- Grinding: As described for HPLC-UV.
- Extraction:
 - Weigh 5 g of the ground maize sample into a 50 mL centrifuge tube.
 - Add 20 mL of acetonitrile/water (e.g., 84:16 v/v).
 - Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
 - Collect the supernatant.

2.2.2. Clean-up (optional, can be a "dilute and shoot" method)

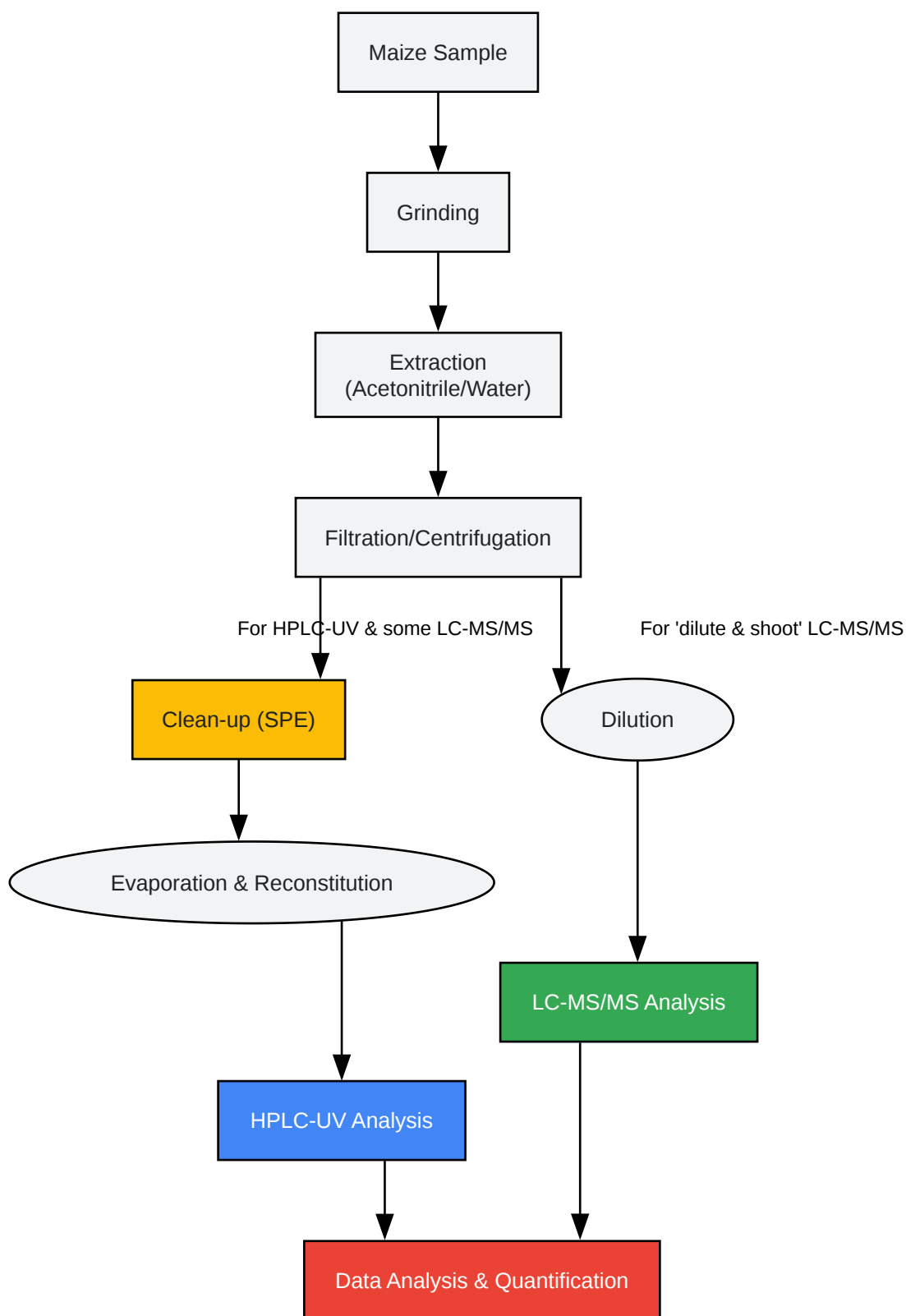
- For cleaner samples, a "dilute and shoot" approach can be used where the supernatant is simply diluted with the mobile phase before injection.
- For more complex matrices, a clean-up step using multifunctional SPE columns (e.g., MycoSep®) or a strong anion exchange (SAX) SPE cartridge as described for HPLC-UV can be employed.^{[1][2]}

2.2.3. LC-MS/MS Analysis

- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar **moniliformin** molecule.
- Mobile Phase: A gradient elution is typically used, for example:
 - Mobile Phase A: Water with an additive like ammonium formate or ammonium acetate.
 - Mobile Phase B: Acetonitrile with the same additive.
 - A typical gradient would start with a high percentage of acetonitrile and gradually increase the aqueous phase.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.
- MRM Transitions: Monitor for specific multiple reaction monitoring (MRM) transitions for **moniliformin** (e.g., precursor ion m/z 97 to product ions).
- Quantification: Use a matrix-matched calibration curve to compensate for matrix effects.

Visualization of Methodologies and Toxicological Pathways

Experimental Workflow for Moniliformin Analysis

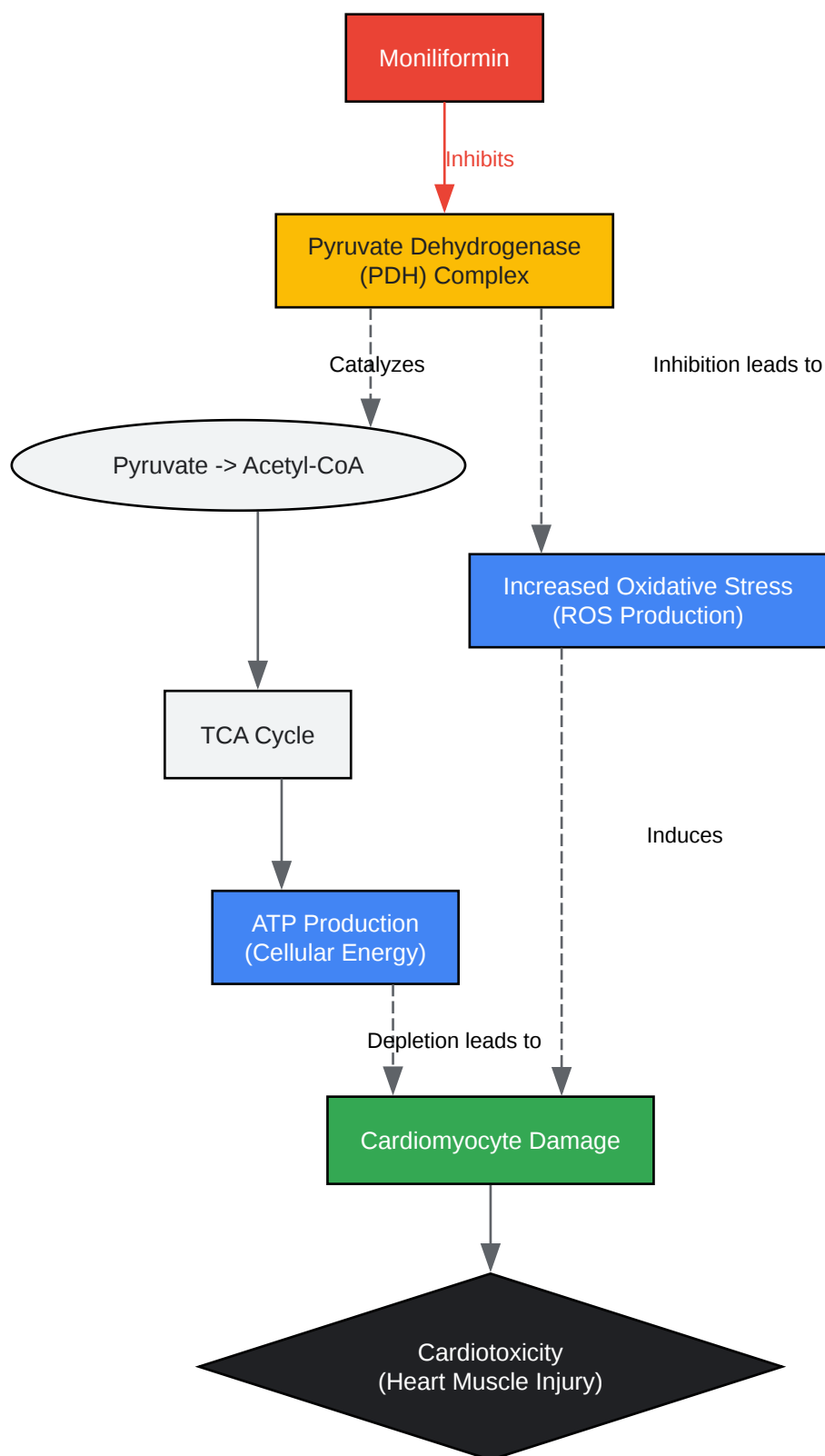


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Caption: General workflow for the analysis of **moniliformin** in maize.

Signaling Pathway of Moniliformin-Induced Cardiotoxicity

Moniliformin's primary toxic effect is cardiotoxicity, which is initiated by the inhibition of the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration.



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Caption: Molecular mechanism of **moniliformin**-induced cardiotoxicity.

Conclusion

The global prevalence of **moniliformin** in maize is a significant concern for food and feed safety. This guide provides a summary of the available data, which indicates that contamination is widespread, although levels can vary considerably depending on the region and environmental conditions. The detailed analytical protocols for HPLC-UV and LC-MS/MS serve as a resource for researchers and regulatory bodies to effectively monitor for this mycotoxin. Understanding the toxicological pathway, specifically the inhibition of the pyruvate dehydrogenase complex leading to cardiotoxicity, is crucial for assessing health risks and for guiding future research into mitigation strategies and potential therapeutic interventions. Continuous global monitoring and further research into the synergistic effects of **moniliformin** with other mycotoxins are warranted to fully understand and mitigate its impact.

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